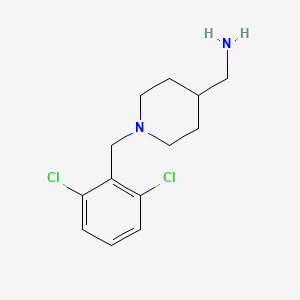

(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine

CAS No.:

Cat. No.: VC16250322

Molecular Formula: C13H18Cl2N2

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18Cl2N2 |

|---|---|

| Molecular Weight | 273.20 g/mol |

| IUPAC Name | [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine |

| Standard InChI | InChI=1S/C13H18Cl2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2 |

| Standard InChI Key | MTNXMXJFFQIXMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—substituted at the 4-position with a methanamine group () and at the 1-position with a 2,6-dichlorobenzyl moiety. The benzyl group is further substituted with chlorine atoms at the 2 and 6 positions of the aromatic ring, creating a sterically hindered and electron-deficient aromatic system .

The IUPAC name, [1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanamine, reflects this substitution pattern. The SMILES notation, C1CN(CCC1CN)CC2=C(C=CC=C2Cl)Cl, encodes the connectivity of atoms, while the InChIKey DYQMMCFASCYWKU-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 273.20 g/mol | |

| Hydrogen Bond Donors | 2 (amine group) | |

| Hydrogen Bond Acceptors | 3 (amine and piperidine N) | |

| Topological Polar Surface Area | 29.3 Ų |

The presence of two chlorine atoms increases molecular hydrophobicity (), suggesting moderate lipid solubility. The primary amine group enhances water solubility via protonation under acidic conditions, a property exploited in its hydrochloride salt form (, MW 309.7 g/mol).

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of a suitable precursor (e.g., glutaraldehyde with ammonium acetate) yields the piperidine core.

-

Benzylation: The piperidine nitrogen is alkylated with 2,6-dichlorobenzyl chloride in the presence of a base such as triethylamine () in dichloromethane ().

-

Methanamine Introduction: A reductive amination or nucleophilic substitution introduces the methanamine group at the 4-position .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): -NMR spectra exhibit signals for the piperidine protons (δ 1.4–2.8 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.2 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.1 () .

-

X-ray Crystallography: Confirms the chair conformation of the piperidine ring and the equatorial orientation of the benzyl group.

Pharmacological Significance

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: The 2,6-dichloro configuration enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding .

-

Methanamine Group: The primary amine serves as a hydrogen bond donor, critical for target engagement.

Applications in Research

Medicinal Chemistry

The compound serves as a precursor for:

-

Antipsychotics: Piperidine motifs are common in dopamine D2 antagonists.

-

Anticancer Agents: Chlorinated aromatics may intercalate DNA or inhibit topoisomerases .

Biological Probes

Labeled derivatives (e.g., fluorescent or radioactive tags) enable target identification in in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume